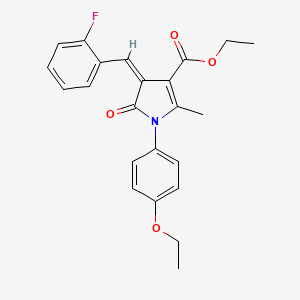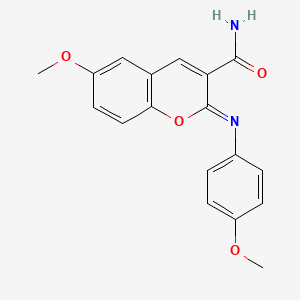![molecular formula C25H20N2O5S B11641862 4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11641862.png)
4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-{[(4Z)-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a sulfanylideneimidazolidinylidene group, and a benzoic acid moiety
準備方法
The synthesis of 4-[(4-{[(4Z)-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID involves multiple steps, typically starting with the preparation of the methoxyphenyl and benzoic acid derivatives. The key steps include:
Formation of the Methoxyphenyl Group: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base.
Synthesis of the Sulfanylideneimidazolidinylidene Group: This involves the reaction of an appropriate amine with carbon disulfide and an aldehyde or ketone to form the imidazolidinylidene ring.
Coupling Reactions: The final step involves coupling the methoxyphenyl and sulfanylideneimidazolidinylidene intermediates with the benzoic acid derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
化学反応の分析
4-[(4-{[(4Z)-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the imidazolidinylidene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
科学的研究の応用
4-[(4-{[(4Z)-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-[(4-{[(4Z)-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, leading to its biological effects.
類似化合物との比較
4-[(4-{[(4Z)-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID can be compared with other similar compounds, such as:
4-Methoxybenzoic Acid: A simpler compound with a methoxy group attached to the benzoic acid moiety.
4-(4-Methoxyphenoxy)benzoic Acid: A compound with a methoxyphenoxy group attached to the benzoic acid moiety.
Sulfanylideneimidazolidinylidene Derivatives: Compounds with similar imidazolidinylidene rings but different substituents.
特性
分子式 |
C25H20N2O5S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
4-[[4-[(Z)-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C25H20N2O5S/c1-31-20-12-8-19(9-13-20)27-23(28)22(26-25(27)33)14-16-4-10-21(11-5-16)32-15-17-2-6-18(7-3-17)24(29)30/h2-14H,15H2,1H3,(H,26,33)(H,29,30)/b22-14- |
InChIキー |
DEKKZDJSWAVJPX-HMAPJEAMSA-N |
異性体SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)/NC2=S |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate](/img/structure/B11641794.png)

![N-({N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B11641807.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11641817.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11641830.png)
![4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11641833.png)
![methyl (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11641836.png)



![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B11641864.png)
![(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
